molecular formula C19H14N2O6S B2590675 methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate CAS No. 877638-23-8

methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate

Cat. No.: B2590675
CAS No.: 877638-23-8
M. Wt: 398.39
InChI Key: MFCAGPHEWLOPNM-UHFFFAOYSA-N
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Description

Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate is a complex organic compound that features a pyran ring, a pyrimidine moiety, and a phthalate ester group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate likely involves multi-step organic reactions. A typical synthetic route might include:

  • Formation of the pyran ring through a cyclization reaction.
  • Introduction of the pyrimidine moiety via a nucleophilic substitution reaction.
  • Esterification to form the phthalate ester group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.

    Reduction: Reduction reactions could target the carbonyl group in the pyran ring.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents like alkyl halides or acyl chlorides could be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might be related to metabolic processes or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) acetate
  • Ethyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate
  • Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) benzoate

Uniqueness

Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate may be unique in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure might also influence its solubility, stability, and interaction with biological targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-O-methyl 2-O-[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6S/c1-25-17(23)13-5-2-3-6-14(13)18(24)27-16-10-26-12(9-15(16)22)11-28-19-20-7-4-8-21-19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCAGPHEWLOPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334070
Record name Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877638-23-8
Record name Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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